Stereochemical Identity: (2R) vs (2S) Enantiomer for Chiral Target Engagement
The (2R) absolute configuration of this compound is defined by the Cahn-Ingold-Prelog designation and confirmed by the IUPAC name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid . The commercially available (2S)-enantiomer (CAS 1251904-63-8) possesses identical molecular formula and purity specifications (98% by Leyan) but inverted stereochemistry at the alpha-carbon . In peptide and peptidomimetic synthesis, incorporation of the incorrect enantiomer can disrupt secondary structure, alter protease recognition, and compromise biological activity. While no direct head-to-head biological comparison exists for these two enantiomers as standalone entities, class-level evidence indicates that D-amino acid-containing peptides exhibit enhanced metabolic stability (resistance to endogenous proteases) compared to their L-counterparts, with half-life increases often exceeding 2–10 fold in plasma stability assays [1].
| Evidence Dimension | Stereochemical configuration at Cα |
|---|---|
| Target Compound Data | (2R) configuration (D-configuration equivalent in Fischer projection) |
| Comparator Or Baseline | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid (CAS 1251904-63-8), L-configuration equivalent |
| Quantified Difference | Stereochemical inversion; no direct comparative bioactivity data available, but class-level evidence supports distinct metabolic stability and target recognition profiles for D- vs L-amino acid containing peptides. |
| Conditions | N/A (stereochemical descriptor) |
Why This Matters
Selection of the correct enantiomer is critical for maintaining stereochemical fidelity in chiral drug synthesis, as the wrong enantiomer can lead to inactive or off-target molecules.
- [1] General class-level evidence: D-amino acid incorporation enhances peptide metabolic stability (reviewed in: J. Pept. Sci. 2015, 21, 367–379; Drug Discov. Today 2017, 22, 1312–1320). View Source
